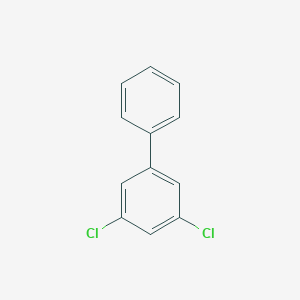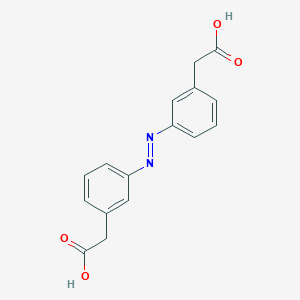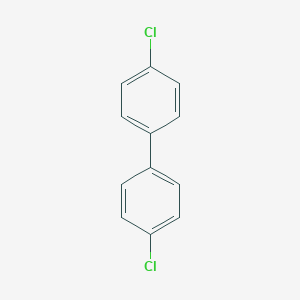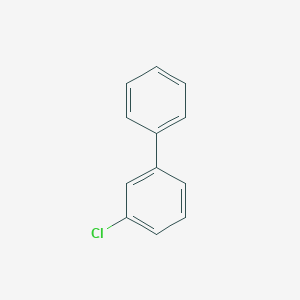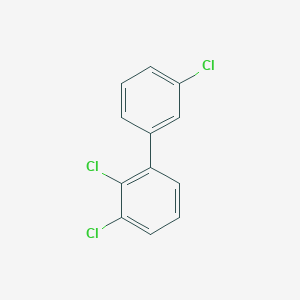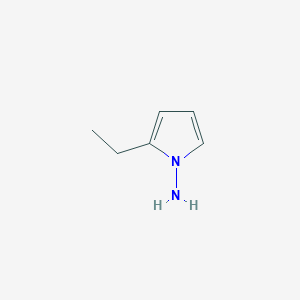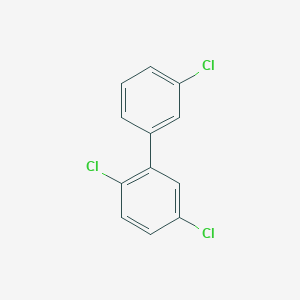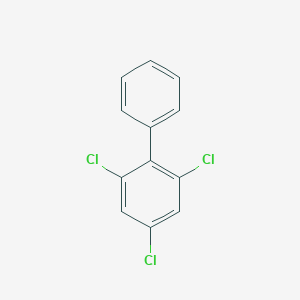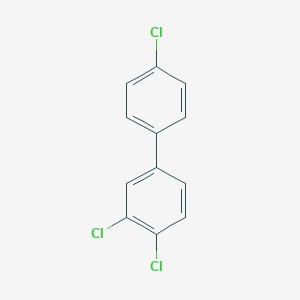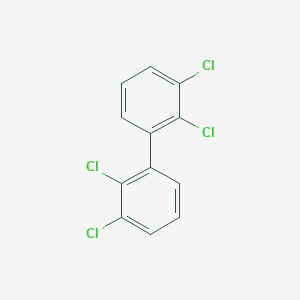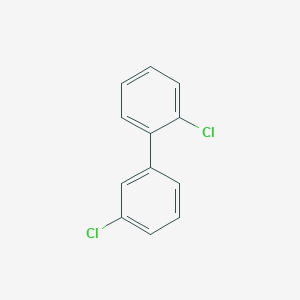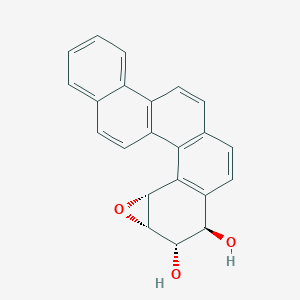
r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene, commonly known as DiOH-B[a]P, is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen, and has been linked to a number of adverse health effects in humans and animals.
Mecanismo De Acción
DiOH-B[a]P exerts its toxic effects by binding to DNA and causing mutations, which can lead to the development of cancer. It also induces oxidative stress and inflammation, which can contribute to the development of a number of other adverse health effects.
Efectos Bioquímicos Y Fisiológicos
DiOH-B[a]P has been shown to have a number of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and altered gene expression. It has also been linked to the development of a number of adverse health effects, including cancer, cardiovascular disease, and respiratory disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DiOH-B[a]P in laboratory experiments is that it is a well-characterized and widely studied compound, which allows for more accurate and reproducible results. However, one limitation is that it is a highly toxic and carcinogenic compound, which requires careful handling and disposal.
Direcciones Futuras
There are a number of future directions for research on DiOH-B[a]P, including:
1. Investigating the effects of low-level exposure to DiOH-B[a]P on human health.
2. Developing new methods for the detection and quantification of DiOH-B[a]P in environmental samples.
3. Investigating the molecular mechanisms of DiOH-B[a]P-induced carcinogenesis and mutagenesis.
4. Developing new strategies for the prevention and treatment of DiOH-B[a]P-induced adverse health effects.
5. Investigating the effects of DiOH-B[a]P on the microbiome and gut health.
In conclusion, DiOH-B[a]P is a potent carcinogen and mutagen that has been widely studied in the field of environmental toxicology. It has a number of biochemical and physiological effects, and has been linked to the development of a number of adverse health effects in humans and animals. Further research is needed to understand the mechanisms of DiOH-B[a]P-induced toxicity and to develop new strategies for prevention and treatment of DiOH-B[a]P-induced adverse health effects.
Métodos De Síntesis
DiOH-B[a]P can be synthesized in the laboratory by a number of methods, including chemical synthesis and microbial transformation. One common method involves the oxidation of benzo[a]pyrene (B[a]P) with potassium permanganate in the presence of acid.
Aplicaciones Científicas De Investigación
DiOH-B[a]P has been widely studied in the field of environmental toxicology, as it is an important indicator of exposure to r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysenes. It has also been used in experimental studies to investigate the mechanisms of carcinogenesis and mutagenesis, as well as the effects of environmental pollutants on human and animal health.
Propiedades
Número CAS |
139237-88-0 |
|---|---|
Nombre del producto |
r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene |
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(18R,19S,20S,22R)-21-oxahexacyclo[12.9.0.02,11.05,10.017,23.020,22]tricosa-1(14),2(11),3,5,7,9,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1 |
Clave InChI |
JCURJWCOLRTMLD-MBDNFAEBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)[C@H]([C@@H]([C@H]6[C@@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
Sinónimos |
R-9,T-10-DIHYDROXY-C-11,12-OXY-9,10,11,12-TETRAHYDROBENZO[C]CHRYSENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

